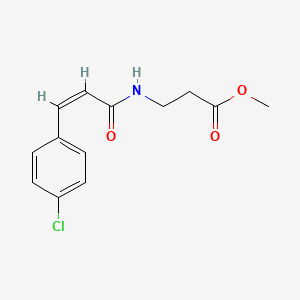
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate is an organic compound with the molecular formula C13H14ClNO3. It is a derivative of propanoic acid and features a chlorophenyl group attached to an acrylamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with methyl acrylate and a suitable catalyst to yield the final product. The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 3-(3-(4-chlorophenyl)acrylamido)propanoic acid.
Reduction: Formation of 3-(3-(4-chlorophenyl)amino)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)propanoate
- Methyl 3-(3-(4-bromophenyl)acrylamido)propanoate
- Methyl 3-(3-(4-fluorophenyl)acrylamido)propanoate
Uniqueness
Methyl 3-(3-(4-chlorophenyl)acrylamido)propanoate is unique due to the presence of both the acrylamide and chlorophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chlorophenyl group may provide enhanced stability and specific interactions with biological targets.
Properties
Molecular Formula |
C13H14ClNO3 |
|---|---|
Molecular Weight |
267.71 g/mol |
IUPAC Name |
methyl 3-[[(Z)-3-(4-chlorophenyl)prop-2-enoyl]amino]propanoate |
InChI |
InChI=1S/C13H14ClNO3/c1-18-13(17)8-9-15-12(16)7-4-10-2-5-11(14)6-3-10/h2-7H,8-9H2,1H3,(H,15,16)/b7-4- |
InChI Key |
QQWGLGLNJDFCHB-DAXSKMNVSA-N |
Isomeric SMILES |
COC(=O)CCNC(=O)/C=C\C1=CC=C(C=C1)Cl |
Canonical SMILES |
COC(=O)CCNC(=O)C=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















